7-(4-chlorobenzyl)-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
The compound is a derivative of purine, which is an aromatic organic compound. It contains several functional groups including a chlorobenzyl group and a methylphenoxy group . These functional groups could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, phenoxy oxazolines can be synthesized from substituted phenols and chloro acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction . The presence of different functional groups and their positions in the molecule can greatly influence the compound’s properties and reactivity.Chemical Reactions Analysis
Reactions at the benzylic position are common in synthesis problems . The presence of a chlorobenzyl group in the compound suggests that it could undergo reactions at the benzylic position, such as free radical bromination or nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present . These properties can include solubility, thermal stability, and optical properties .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on improving its efficacy and safety profile. Alternatively, if it’s useful in industrial processes, research could focus on optimizing its synthesis and exploring its potential uses .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylphenoxy)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-13-6-4-5-7-16(13)29-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)12-14-8-10-15(22)11-9-14/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJKRPYNSLUMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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